Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester
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Overview
Description
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes both fluorinated and ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is explored in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-oxo-, ethyl ester: A simpler ester with similar functional groups but lacking the fluorinated and amide components.
Propanoic acid, ethyl ester: Another related compound without the additional functional groups present in the target compound.
Uniqueness
The uniqueness of propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-, ethyl ester lies in its combination of fluorinated and ethoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C14H16F4N2O4 |
---|---|
Molecular Weight |
352.28 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(3-fluoroanilino)propanoate |
InChI |
InChI=1S/C14H16F4N2O4/c1-3-23-11(21)13(14(16,17)18,20-12(22)24-4-2)19-10-7-5-6-9(15)8-10/h5-8,19H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
ZZQYLXCYWKFLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)F)NC(=O)OCC |
Origin of Product |
United States |
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